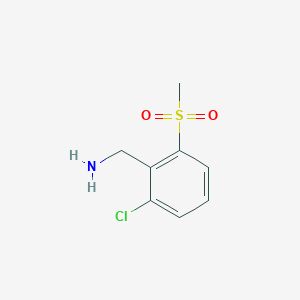

2-Chloro-6-methanesulfonyl-benzylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10ClNO2S |

|---|---|

Molecular Weight |

219.69 g/mol |

IUPAC Name |

(2-chloro-6-methylsulfonylphenyl)methanamine |

InChI |

InChI=1S/C8H10ClNO2S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 |

InChI Key |

XTWFHYBKSYWZLA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC=C1)Cl)CN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 6 Methanesulfonyl Benzylamine

Retrosynthetic Analysis of 2-Chloro-6-methanesulfonyl-benzylamine

A retrosynthetic analysis of the target molecule, this compound, suggests several potential disconnection points. The primary amine can be logically derived from a more stable precursor, such as a nitro or nitrile group, which can then be reduced in a late-stage transformation. This leads to two primary retrosynthetic pathways:

Pathway A (via Nitro Intermediate): The benzylamine (B48309) is disconnected to a benzyl (B1604629) nitro compound, 1-chloro-2-(methanesulfonyl)-6-(nitromethyl)benzene. However, a more practical approach involves the reduction of an aromatic nitro group. Thus, a more viable precursor is 2-chloro-6-methanesulfonyl-nitrobenzene. This intermediate can be further disconnected, considering the introduction of the chloro, methanesulfonyl, and nitro groups onto a simple benzene (B151609) ring.

Pathway B (via Nitrile Intermediate): Alternatively, the benzylamine can be envisioned as arising from the reduction of a nitrile, specifically 2-chloro-6-methanesulfonyl-benzonitrile. This nitrile intermediate can also be traced back to a simpler substituted benzene through various functional group interconversions.

Considering the directing effects of the substituents, the chloro and methanesulfonyl groups are both ortho, para-directing but deactivating, while the nitro group is a strong meta-director and deactivator. The order of introduction of these groups is therefore a critical aspect of the synthetic design.

Classical Synthetic Routes to this compound and Related Compounds

Classical synthetic approaches to this compound rely on a series of well-established reactions. The following subsections detail the key transformations involved in constructing the target molecule.

The construction of the benzyl scaffold typically begins with a readily available starting material like toluene (B28343) or a substituted derivative. For instance, o-chlorotoluene can serve as a starting point, with the methyl group later functionalized to introduce the amine moiety. The chlorination of toluene itself can yield a mixture of ortho- and para-isomers, from which the desired o-chlorotoluene can be separated. vedantu.comresearchgate.net

| Starting Material | Reagents and Conditions | Product | Notes |

| Toluene | Cl2, FeCl3 | o-Chlorotoluene and p-Chlorotoluene | Electrophilic aromatic substitution. The methyl group is an ortho, para-director. vedantu.com |

| Toluene | Cl2, Ionic Liquids (e.g., [BMIM]Cl-2ZnCl2) | o-Chlorotoluene (major) | Can provide higher selectivity for the ortho isomer compared to classical Lewis acids. mdpi.com |

The introduction of a chlorine atom onto the aromatic ring is a fundamental step in the synthesis. This is typically achieved through electrophilic aromatic substitution.

Electrophilic chlorination of an aromatic ring is a standard method for introducing a chloro substituent. google.com A Lewis acid catalyst, such as ferric chloride (FeCl3) or aluminum chloride (AlCl3), is commonly employed to activate the chlorine molecule. google.comnih.gov The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction, particularly when other substituents are present on the ring. For example, the chlorination of o-nitrotoluene using chlorine gas in the presence of iron filings has been reported to yield 2-chloro-6-nitrotoluene (B1664060). prepchem.com

| Substrate | Reagents and Conditions | Product | Key Considerations |

| Benzene | Cl2, FeCl3 or AlCl3 | Chlorobenzene | Standard electrophilic aromatic substitution. google.comrsc.org |

| o-Nitrotoluene | Cl2, Fe | 2-Chloro-6-nitrotoluene | The nitro group is deactivating and meta-directing, while the methyl group is activating and ortho, para-directing. The outcome depends on the balance of these effects. prepchem.com |

| Toluene | Thionyl chloride, Cl2 | 6-Chloro-2-nitrotoluene | A multi-step process involving initial chlorination. patsnap.com |

The installation of the methanesulfonyl group can be accomplished through several methods. Friedel-Crafts sulfonylation is a common approach, although it can be challenging on deactivated rings. scispace.comrsc.org An alternative is the use of directed ortho-metalation (DoM), where a directing group guides the deprotonation and subsequent reaction with a sulfonylating agent to the ortho position. wikipedia.orguwindsor.caorganic-chemistry.org For instance, a suitable directing group could be an amide or a methoxy (B1213986) group.

Another strategy involves the oxidation of a corresponding thioether. For example, a methylthio group (-SMe) can be introduced and subsequently oxidized to the methanesulfonyl group (-SO2Me).

| Reaction Type | Reagents and Conditions | Product | Notes |

| Friedel-Crafts Sulfonylation | Arenes, Sulfonyl chlorides, Triflic acid (TfOH) | Diaryl sulfones | Can be effective for a range of substrates. researchgate.net |

| Friedel-Crafts Sulfonylation | Arenes, Sulfonylating agents, Solid acids (e.g., Fe³⁺-montmorillonite) | Aryl sulfones | Offers an eco-friendly alternative to traditional Lewis acids. scispace.comrsc.org |

| Directed ortho-Metalation | Arene with DMG, Alkyllithium (e.g., n-BuLi), Electrophile | ortho-Substituted arene | Allows for regioselective functionalization at the ortho position. wikipedia.orguwindsor.ca |

| Sulfinate-Cyanogen Chloride Reaction | Sodium methanesulfinate, Cyanogen chloride | Methanesulfonyl cyanide | A method to prepare a precursor for the sulfonyl group. orgsyn.org |

A specific patent describes the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid from 2-chloro-4-methylsulfonyltoluene via oxidation, highlighting the challenges associated with oxidizing a substituted toluene with electron-withdrawing groups. google.com

The final step in the synthesis of this compound is typically the formation of the primary amine. This can be achieved through the reduction of a nitro or nitrile group.

Reduction of Nitro Groups: Aromatic nitro groups can be reduced to primary amines using a variety of reagents. researchgate.netmdpi.comrsc.org Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, and metal-acid reductions using tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). researchgate.netmdpi.comchemicalbook.com A patent describes the hydrogenation of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline (B42847) using a Pd/C catalyst. researchgate.net

| Nitro Compound | Reagents and Conditions | Amine Product | Key Features |

| Nitrobenzene | Sn, conc. HCl, then NaOH | Aniline (B41778) | A classic method for nitro group reduction. chemicalbook.com |

| Aromatic Nitro Compounds | Fe, HCl or H2, Pd/C | Aromatic Amines | Widely used and generally high-yielding methods. mdpi.com |

| 2-Chloro-6-nitrotoluene | H2, Pd/C | 3-Chloro-2-methylaniline | Catalytic hydrogenation is often preferred for its cleaner reaction profile. researchgate.net |

Reduction of Nitriles: The reduction of a nitrile group offers another route to the primary amine. acs.orgbldpharm.com Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation. acs.org Catalytic hydrogenation can also be employed. patsnap.com A variety of reagents, including diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have been shown to reduce both aliphatic and aromatic nitriles to primary amines. organic-chemistry.org

| Nitrile Compound | Reagents and Conditions | Amine Product | Key Features |

| Benzonitrile | LiAlH4, then H2O | Benzylamine | A powerful and common reducing agent for nitriles. acs.org |

| Aliphatic/Aromatic Nitriles | Diisopropylaminoborane, cat. LiBH4 | Primary Amines | Offers good yields and functional group tolerance. organic-chemistry.org |

| Benzonitriles | H2, Raney Nickel | Benzylamines | A well-established industrial method. vedantu.com |

Direct Amination: Direct amination of benzyl alcohols is another approach. This can be achieved using ammonia (B1221849) in the presence of a suitable catalyst, such as a nickel catalyst. google.com

Modern Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.

Catalytic Amination: The direct amination of alcohols using a "borrowing hydrogen" methodology represents a green approach to amine synthesis. scribd.comgoogle.com This method, often catalyzed by transition metals like iridium or ruthenium, involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination. scribd.com Nickel-catalyzed N-alkylation of benzyl alcohols with ammonia sources also provides a pathway to primary benzylamines. google.comhymasynthesis.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. niscair.res.inglobalresearchonline.net The synthesis of N-(aryl)-substituted benzamides under solvent-free microwave conditions has been reported to be highly efficient. niscair.res.in Similar principles could be applied to various steps in the synthesis of the target compound. The use of microwave energy in conjunction with green catalysts, such as guanidine (B92328) hydrochloride, for the synthesis of heterocyclic compounds has also been demonstrated. rsc.org

Directed ortho-Metalation (DoM): As mentioned earlier, DoM is a powerful tool for regioselective synthesis. wikipedia.orguwindsor.caorganic-chemistry.org This method allows for the introduction of substituents at the ortho position of a directing metalation group (DMG), which can be a key strategy for constructing highly substituted aromatic rings like that in the target molecule.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination for C-N Bond Formation)

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for synthesizing aryl amines from aryl halides and primary or secondary amines. wikipedia.orgorganic-chemistry.org The reaction's utility is broad, overcoming the limitations of older methods which often required harsh conditions and had limited functional group tolerance. wikipedia.org

For the synthesis of this compound, a plausible Buchwald-Hartwig approach would involve the coupling of a suitable amine source with 2-chloro-6-methanesulfonyl-benzyl halide. Alternatively, starting from 2-chloro-6-methanesulfonyl aniline, a coupling with a benzylating agent could be envisioned. The general mechanism proceeds via the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Early systems used monodentate phosphine (B1218219) ligands, but the development of bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and sterically hindered ligands has significantly expanded the reaction's scope, allowing for the efficient coupling of a wider range of amines and aryl halides under milder conditions. wikipedia.orgnih.gov

Table 1: Key Features of Buchwald-Hartwig Amination for Benzylamine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Typically a Palladium(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand. | nih.gov |

| Reactants | Aryl halide (or triflate) and a primary or secondary amine. | wikipedia.org |

| Base | A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required. | nih.govyoutube.com |

| Ligands | Bidentate and sterically hindered phosphine ligands (e.g., BINAP, XPhos, SPhos, BrettPhos) enhance catalytic activity and substrate scope. | wikipedia.orglibretexts.org |

| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used. | libretexts.org |

Electrochemical Synthesis Methods for Benzylic Derivatives

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and metal catalysts. rsc.org For the synthesis of benzylic derivatives, electrochemical methods can facilitate C-N bond formation through oxidative coupling. acs.org

One such approach involves the intermolecular electrochemical coupling between a benzylic C(sp³)–H bond and the N–H bond of a secondary amine. acs.org This method can produce α-amino esters in high yields under mild, metal-free conditions. acs.org The process typically uses a graphite (B72142) anode and a copper cathode, with an electrolyte like lithium perchlorate (B79767) (LiClO₄) in acetonitrile (B52724) (CH₃CN). acs.org While not directly demonstrated for this compound, this strategy could potentially be adapted by using a precursor containing a benzylic C-H bond, which is then functionalized with an amine.

Electrosynthesis can also be used to generate reactive intermediates in situ. For example, an "anion pool" method electrochemically generates highly nucleophilic anions from amine substrates, which can then react with electrophiles. rsc.org This approach is operationally simple and avoids added bases and transition metals. rsc.org

One-Pot Reaction Strategies for Substituted Aromatic Compounds

For substituted aromatic compounds, one-pot strategies can be particularly valuable. For instance, a one-pot method for preparing halo-substituted O-benzyl hydroxylamine (B1172632) derivatives involves the O-benzylation of N-hydroxyurethane followed by basic N-deprotection, offering good chemo- and regioselectivity. arabjchem.org Another example is the metal-free, one-pot synthesis of tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyls. nih.gov

A one-pot green synthesis of benzylamines has been developed using a choline (B1196258) chloride/sodium salt medium, which avoids toxic solvents and catalysts. researchgate.net Such methodologies could be adapted for the synthesis of this compound by carefully selecting the starting materials and reaction sequence to build the desired substitution pattern on the aromatic ring.

Mechanistic Studies of Key Synthetic Transformations Involving this compound Precursors

Understanding the reaction mechanisms, including the identification of intermediates and transition states, is fundamental to optimizing synthetic routes and developing new transformations.

Elucidation of Reaction Intermediates and Transition States

Mechanistic studies of reactions involving benzylamine precursors have identified various key intermediates and transition states. In the electrochemical synthesis of imidazoles from benzyl amines, a plausible mechanism involves the initial oxidation of the benzylamine to an imine, which then participates in a cascade of reactions including cyclization and aromatization. mdpi.com Similarly, the metal-free electrochemical oxidative coupling of benzylamine is proposed to proceed through a benzaldehyde (B42025) intermediate. rsc.org

In nucleophilic addition reactions, the structure of the transition state is crucial. For the addition of benzylamines to activated alkenes like benzylidene-1,3-indandiones, a hydrogen-bonded, four-center cyclic transition state has been proposed. acs.org This suggests a concerted mechanism where the C-N bond forms concurrently with proton transfer. acs.org In the oxidation of benzylamines by permanganate (B83412), a key step is the cleavage of an α-C–H bond, and the reaction is believed to proceed via a hydride-ion transfer from the amine to the oxidant in the rate-determining step. ias.ac.in

Kinetic Studies and Rate Determining Steps in Benzylamine Synthesis

Kinetic studies provide quantitative insight into reaction rates and mechanisms. The oxidation of substituted benzylamines by cetyltrimethylammonium permanganate was found to be first-order with respect to both the amine and the oxidant. ias.ac.in The presence of a significant kinetic isotope effect (kH/kD > 1.0) upon deuteration of the benzylic position confirmed that the cleavage of the α-C–H bond is the rate-determining step. ias.ac.in

Similarly, the nucleophilic addition of benzylamines to various electrophilic alkenes has been shown to be first-order with respect to both the benzylamine and the alkene substrate, with no observed base catalysis. acs.org The reaction rates are influenced by the electronic nature of substituents on both the benzylamine and the alkene, providing information about charge development in the transition state. acs.org

Table 2: Summary of Kinetic Findings in Benzylamine Reactions

| Reaction Type | Kinetic Order | Rate-Determining Step | Reference |

|---|---|---|---|

| Oxidation by Permanganate | First-order in [Amine] and [Oxidant] | Cleavage of α-C–H bond | ias.ac.in |

| Addition to Benzylidene-1,3-indandiones | First-order in [Amine] and [Alkene] | Single step C-N bond formation and proton transfer | acs.org |

Stereochemical Considerations in the Synthesis of Chiral Analogues

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. For benzylamines, several stereoselective methods have been developed to produce enantioenriched products.

One powerful strategy is the catalytic asymmetric synthesis. For example, the enantioselective reductive hydroarylation of N-acyl enamines using a chiral nickel-bis(imidazoline) catalyst provides efficient access to a wide range of enantioenriched benzylamines. semanticscholar.org Another approach is the catalytic asymmetric α C(sp³)–H addition of unprotected benzylamines to aldehydes, which can create a stereogenic center at the benzylic position. researchgate.net

The use of chiral auxiliaries is a classic method for stereocontrol. Chiral α-substituted benzylamine reagents can be used to deliver a nitrogen atom while inducing an asymmetric bias, allowing for the separation of diastereomeric intermediates. google.com

Kinetic resolution is another effective technique. A palladium(II)-catalyzed enantioselective C–H cross-coupling of racemic benzylamines using a chiral ligand allows for the separation of one enantiomer through faster reaction, yielding both the unreacted chiral benzylamine and the ortho-arylated product in high enantiomeric purity. acs.org

Table 3: Approaches to Chiral Benzylamine Synthesis

| Method | Description | Key Feature | Reference |

|---|---|---|---|

| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | NiH-catalyzed hydroarylation of enamines. | semanticscholar.org |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Use of α-substituted benzylamine reagents. | google.com |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst. | Pd(II)-catalyzed enantioselective C-H cross-coupling. | acs.org |

Structural Characterization and Advanced Spectroscopic Analysis of 2 Chloro 6 Methanesulfonyl Benzylamine

Spectroscopic Fingerprinting for 2-Chloro-6-methanesulfonyl-benzylamine Elucidation

Spectroscopic methods provide a detailed "fingerprint" of a molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The primary amine (-NH2), sulfonyl (-SO2-), and chloro-aromatic groups of this compound would produce characteristic absorption bands.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 (two bands) |

| Amine (N-H) | Scissoring (Bending) | 1590-1650 |

| Aromatic Ring (C=C) | Stretching | 1450-1600 |

| Sulfonyl (S=O) | Asymmetric & Symmetric Stretching | 1300-1350 and 1140-1160 |

| C-N | Stretching | 1250-1335 |

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational modes that are often weak or absent in IR spectra. For this compound, the symmetric vibrations of the sulfonyl group and the aromatic ring would be particularly Raman active. The C-S bond would also give rise to a characteristic Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule.

¹H-NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms (protons). For this compound, distinct signals would be expected for the protons of the aminomethyl (-CH₂NH₂), methanesulfonyl (-SO₂CH₃), and the aromatic ring. The aromatic protons would appear as a complex multiplet pattern due to their coupling with each other. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and methanesulfonyl groups.

¹³C-NMR Spectroscopy: This method probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the positions of the chloro and methanesulfonyl substituents.

Predicted ¹³C-NMR Chemical Shifts for Aromatic Carbons:

C-Cl: The carbon atom directly bonded to the chlorine would be shifted downfield.

C-SO₂CH₃: The carbon atom attached to the methanesulfonyl group would also experience a downfield shift.

Other Aromatic Carbons: Their shifts would be influenced by their proximity to the substituents.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would reveal which protons are coupled to each other, while HSQC would correlate each proton with the carbon atom it is directly attached to, confirming assignments made in the 1D spectra.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound. For this compound (C₈H₁₀ClNO₂S), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern in a roughly 3:1 ratio.

Fragmentation Analysis: Under electron ionization (EI), the molecule would break apart in a predictable manner. Key fragmentation pathways would likely include:

Loss of the benzyl (B1604629) group.

Cleavage of the C-S bond.

Loss of the methanesulfonyl group.

Fragmentation of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination of this compound and Analogues

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous three-dimensional model of its solid-state structure.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The amine (-NH₂) group is a hydrogen bond donor, and the oxygen atoms of the sulfonyl group (-SO₂) are strong hydrogen bond acceptors. This would likely result in a network of N-H···O hydrogen bonds, playing a significant role in the crystal packing.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of the sulfonyl group or the nitrogen of the amine group in neighboring molecules.

π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice through π-π interactions.

Advanced Analytical Techniques for Purity Assessment and Quantification

The rigorous assessment of purity and the precise quantification of this compound are critical for its application in research and development. Advanced analytical techniques, particularly chromatographic methods, provide the necessary sensitivity and selectivity for these tasks. Due to the chemical nature of the primary amine group, direct analysis can be challenging, often necessitating derivatization to enhance analytical performance.

Chromatographic Methods (e.g., HPLC, GC) with Derivatization Strategies for Amines

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used techniques for the separation, identification, and quantification of chemical compounds. thermofisher.com However, the analysis of aliphatic and aromatic amines, such as this compound, presents specific challenges. For HPLC, many amines lack a native chromophore or fluorophore, making detection by common UV or fluorescence detectors difficult. sigmaaldrich.com For GC, the polarity and low volatility of amines can lead to poor chromatographic peak shapes, adsorption onto the column, and potential thermal degradation. researchgate.netiu.edu

To overcome these limitations, chemical derivatization is a frequently employed strategy. thermofisher.comjfda-online.com This process involves reacting the amine with a specific reagent to form a derivative with more favorable analytical properties. iu.edu For HPLC, derivatization aims to attach a UV-absorbing or fluorescent tag to the molecule. thermofisher.com For GC, the goal is to increase the compound's volatility and thermal stability while improving its chromatographic behavior. researchgate.netjfda-online.com

High-Performance Liquid Chromatography (HPLC)

Pre-column derivatization is a common approach in HPLC for the analysis of primary amines. thermofisher.com The reaction creates a stable product with strong UV absorption or fluorescence emission, significantly enhancing detection sensitivity and selectivity. thermofisher.com A C8 or C18 reversed-phase column is frequently the column of choice for separating the derivatized amines, typically using a mobile phase consisting of acetonitrile (B52724), methanol, or deionized water with appropriate buffers. nih.gov

Several reagents are widely used for the derivatization of primary amines for HPLC analysis:

o-Phthalaldehyde (OPA): In the presence of a thiol-containing compound like N-acetyl-cysteine (NAC) or 2-mercaptoethanol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. nih.govacs.org While the reaction is fast, the resulting derivatives can sometimes exhibit stability issues. nih.govacs.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to form stable, highly fluorescent derivatives that are also UV-active. thermofisher.comresearchgate.net The reaction conditions are generally mild, and the stability of the FMOC-adducts is a significant advantage. rsc.org

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride, DNS-Cl): One of the most common derivatizing reagents for HPLC analysis, dansyl chloride reacts with primary and secondary amines to produce highly stable and fluorescent derivatives. nih.govrsc.org

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary amines to form phenylthiourea (B91264) derivatives that possess a strong UV chromophore. thermofisher.comrsc.org

The selection of the derivatization reagent and the optimization of reaction conditions (e.g., pH, temperature, reaction time) are crucial for achieving accurate and reproducible quantitative results.

Interactive Table: HPLC Derivatization Strategies for Primary Amines

| Derivatization Reagent | Abbreviation | Target Group | Key Advantages | Typical Detector |

| o-Phthalaldehyde | OPA | Primary Amines | Rapid reaction, highly fluorescent derivatives. nih.govacs.org | Fluorescence (FLD) |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Stable derivatives, highly fluorescent and UV-active. thermofisher.comrsc.org | Fluorescence (FLD), UV |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines | Excellent stability of derivatives, highly fluorescent. nih.govrsc.org | Fluorescence (FLD), UV |

| Phenylisothiocyanate | PITC | Primary Amines | Forms derivatives with strong UV absorbance. thermofisher.comrsc.org | UV |

Gas Chromatography (GC)

Common derivatization strategies for preparing amines for GC analysis include:

Acylation: This is one of the most widely used procedures for the GC analysis of primary and secondary amines. researchgate.net It involves replacing the active hydrogen of the amine with an acyl group. Reagents such as Trifluoroacetic Anhydride (TFAA) or Pentafluorobenzoyl Chloride (PFBOC) are frequently used. researchgate.netiu.edu The resulting fluoroacyl derivatives are significantly more volatile and are highly responsive to electron capture detectors (ECD). jfda-online.com

Silylation: This process replaces the labile hydrogen on the amine with a non-polar trimethylsilyl (B98337) (TMS) group. iu.edu A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). researchgate.netiu.edu Silylation effectively reduces the polarity of the analyte, improving its volatility for GC analysis. iu.edu

Carbamate (B1207046) Formation: Using the Schotten-Baumann reaction, primary amines can be reacted with alkyl chloroformates to form stable carbamate derivatives. researchgate.net These derivatives exhibit good chromatographic properties and can be detected by various means, including GC-MS. researchgate.net

The choice of derivatization method depends on the specific requirements of the analysis, including the desired sensitivity and the type of detector available.

Interactive Table: GC Derivatization Strategies for Primary Amines

| Derivatization Strategy | Common Reagent(s) | Derivative Formed | Key Advantages | Typical Detector(s) |

| Acylation | Trifluoroacetic Anhydride (TFAA), Pentafluorobenzoyl Chloride (PFBOC) | Acyl derivative | Increases volatility and thermal stability; enhances ECD response. researchgate.netiu.edu | GC-MS, ECD, FID |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | Increases volatility and stability by reducing polarity. iu.edu | GC-MS, FID |

| Carbamate Formation | Alkyl Chloroformates | Carbamate derivative | Forms stable derivatives with good chromatographic properties. researchgate.net | GC-MS, NPD, FPD |

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Methanesulfonyl Benzylamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Chloro-6-methanesulfonyl-benzylamine. These computational methods offer a lens into the molecule's three-dimensional arrangement and the behavior of its electrons.

Density Functional Theory (DFT) Studies on Optimized Geometries

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict the properties of molecules and solids. For this compound, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its most stable three-dimensional structure, known as the optimized geometry.

Illustrative Optimized Geometrical Parameters

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. wikipedia.orgnih.govrsc.org

For this compound, FMO analysis reveals the distribution of electron density in these key orbitals. This helps in predicting the most likely sites for electrophilic and nucleophilic attack. Calculations can be performed in different environments, such as the gas phase and in various solvents, to understand how the electronic properties change. researchgate.net

Illustrative FMO Data

| Orbital | Energy (eV) - Gas Phase | Energy (eV) - Ethanol |

|---|---|---|

| HOMO | -6.85 | -6.92 |

| LUMO | -1.23 | -1.30 |

| HOMO-LUMO Gap | 5.62 | 5.62 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. scienceopen.comdergipark.org.trresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), susceptible to nucleophilic attack. Green represents neutral potential. walisongo.ac.idchemrxiv.org

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amine group, highlighting these as potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the amine group.

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with several rotatable bonds, this analysis is crucial for identifying the most stable conformers.

By systematically rotating key dihedral angles, such as the C-C-S-C and C-C-N-H angles, a potential energy surface (PES) can be generated. The PES is a multidimensional plot that shows the energy of the molecule as a function of its geometry. The minima on this surface correspond to the stable conformers, while the saddle points represent the transition states between them. This analysis provides a detailed picture of the molecule's flexibility and the energy barriers to conformational change.

Simulation of Spectroscopic Data

Computational methods can also be used to simulate spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Frequency Calculations (IR, Raman)

Theoretical calculations of vibrational frequencies for both infrared (IR) and Raman spectroscopy are performed to understand the vibrational modes of this compound. These calculations, typically carried out using DFT, predict the frequencies and intensities of the vibrational bands. researchgate.net

The results are often presented as a list of calculated frequencies, each assigned to a specific type of molecular vibration, such as stretching, bending, or twisting of particular functional groups. This theoretical spectrum can be compared with experimental IR and Raman spectra to provide a detailed and accurate assignment of the observed spectral bands.

Illustrative Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3450 | N-H stretching |

| 3050 | Aromatic C-H stretching |

| 1320 | SO₂ asymmetric stretching |

| 1150 | SO₂ symmetric stretching |

| 780 | C-Cl stretching |

Note: The data in this table is hypothetical and for illustrative purposes only.

NMR Chemical Shift Predictions

A thorough search for theoretical calculations of the nuclear magnetic resonance (NMR) chemical shifts for this compound yielded no specific studies. Computational chemistry methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are commonly employed for the prediction of ¹H and ¹³C NMR spectra. These predictions are valuable for confirming molecular structures and understanding the electronic environment of the nuclei. However, no published data tables or detailed analyses of predicted chemical shifts for this particular compound are available.

Reaction Mechanism Elucidation through Computational Modeling

Detailed computational modeling to elucidate reaction mechanisms involving this compound has not been reported in the available literature. Such studies are critical for understanding the synthesis and reactivity of chemical compounds.

No information is available regarding the transition state characterization or reaction pathway mapping for the formation or subsequent reactions of this compound. Computational techniques are instrumental in identifying transition state structures and calculating their energies, which provides insight into reaction kinetics and mechanisms. The absence of such studies for this compound means that its reaction dynamics from a computational perspective remain unexplored.

Non-Linear Optical (NLO) Properties and Related Electronic Phenomena

The non-linear optical (NLO) properties of this compound have not been investigated in the reviewed scientific literature. Computational studies in this area typically involve the calculation of properties such as polarizability and hyperpolarizability to assess the potential of a molecule for applications in optoelectronics. Without such studies, the NLO characteristics of this compound are unknown.

Derivatization and Functionalization Strategies of 2 Chloro 6 Methanesulfonyl Benzylamine

Amine Functionalization Reactions

The primary amine group is a key site for a variety of chemical modifications, allowing for the introduction of a wide array of functional groups.

Acylation, Alkylation, and Arylation Reactions

The primary amine of 2-Chloro-6-methanesulfonyl-benzylamine is readily susceptible to acylation, alkylation, and arylation reactions.

Acylation can be achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction results in the formation of an amide linkage.

Alkylation introduces alkyl groups onto the amine. This can be accomplished using alkyl halides. Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono- and di-alkylated products can be obtained.

Arylation of the amine, to form a secondary amine with an aryl substituent, can be performed using modern cross-coupling methodologies. Palladium-catalyzed reactions, for instance, are effective for coupling aryl halides with amines. organic-chemistry.org These methods are known for their high functional group tolerance. organic-chemistry.orgresearchgate.net

Table 1: Representative Amine Functionalization Reactions

| Reaction Type | Reagent/Catalyst | Product Class |

|---|---|---|

| Acylation | Acetyl chloride, Base | N-(2-chloro-6-methanesulfonylbenzyl)acetamide |

| Alkylation | Methyl iodide, Base | N-methyl-2-chloro-6-methanesulfonyl-benzylamine |

| Arylation | Phenyl bromide, Pd catalyst, Base | N-phenyl-2-chloro-6-methanesulfonyl-benzylamine |

Formation of Schiff Bases and Other Imine Derivatives

The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.govresearchgate.netresearchgate.net This reaction is typically catalyzed by an acid or base and often requires the removal of water to drive the equilibrium towards the product. nih.gov

These imine derivatives can be further modified. For example, reduction of the C=N double bond can yield secondary amines.

Table 2: Examples of Schiff Base Formation

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde (B42025) | N-(phenylmethylidene)-2-chloro-6-methanesulfonyl-benzylamine |

| Acetone | N-(propan-2-ylidene)-2-chloro-6-methanesulfonyl-benzylamine |

| 4-Chlorobenzaldehyde | N-(4-chlorophenylmethylidene)-2-chloro-6-methanesulfonyl-benzylamine researchgate.net |

Modifications at the Benzene (B151609) Ring of this compound

The benzene ring is another key area for modification, primarily through electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns for Further Functionalization

Electrophilic aromatic substitution (EAS) allows for the introduction of various substituents onto the benzene ring. libretexts.orgpressbooks.pub The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the chloro, methanesulfonyl, and benzylamine (B48309) groups.

-Cl (Chloro): Ortho-, para-directing and deactivating.

-SO2Me (Methanesulfonyl): Meta-directing and strongly deactivating.

-CH2NH2 (Benzylamine): Ortho-, para-directing and activating. However, under the strongly acidic conditions often used for EAS, the amine group will be protonated to form -CH2NH3+, which is a deactivating, meta-directing group. libretexts.org

The interplay of these directing effects will determine the position of the incoming electrophile. Given the strong deactivating nature of the methanesulfonyl group and the potential for the protonated benzylamine group to also be deactivating, the ring is generally deactivated towards EAS. However, forcing conditions could lead to substitution, likely at the position meta to the methanesulfonyl group and ortho/para to the chloro group.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Benzene

The chlorine atom on the benzene ring can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orglibretexts.org The success of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.orglibretexts.org

In this compound, the methanesulfonyl group is a powerful electron-withdrawing group located ortho to the chlorine atom. This arrangement strongly activates the ring for SNAr. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org A wide range of nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium methoxide | 2-Methoxy-6-methanesulfonyl-benzylamine |

| Thiolate | Sodium thiophenoxide | 2-(Phenylthio)-6-methanesulfonyl-benzylamine |

| Amine | Ammonia (B1221849) | 2-Amino-6-methanesulfonyl-benzylamine |

Transformations of the Sulfonyl Group

The methanesulfonyl group is generally stable. However, under certain conditions, it can be transformed. While direct displacement is difficult, it can sometimes be achieved under harsh reaction conditions. More commonly, transformations of the sulfonyl group are part of the synthesis of the starting material, for example, from a sulfonyl chloride. In some specialized cases, and often involving photocatalysis, sulfonyl groups can be involved in radical reactions leading to desulfonylation or coupling reactions. acs.org

Oxidation/Reduction Chemistry of the Sulfur Moiety

The methanesulfonyl group in this compound features sulfur in its highest oxidation state (+6). Consequently, further oxidation of the sulfur atom is not feasible. However, the reduction of the sulfonyl group to lower oxidation states, such as sulfinyl or thioether, or its complete removal, represents a viable strategy for modifying the electronic and steric properties of the molecule.

Similarly, the reduction of sulfonyl chlorides to thiols can be achieved using various reagents, including lithium aluminum hydride or through catalytic hydrogenation. Although the starting material in this case is a sulfone and not a sulfonyl chloride, this highlights the possibility of reducing the sulfur functionality.

It is important to note that the conditions required for sulfone reduction can be harsh and may affect other functional groups present in the molecule, such as the chloro and benzylamine moieties. Therefore, careful selection of the reducing agent and reaction conditions would be crucial to achieve selective reduction of the sulfonyl group without affecting other parts of the molecule.

Sulfonyl Group as a Leaving Group or Activating Group

The methanesulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This property has a significant influence on the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The electron-withdrawing nature of the methanesulfonyl group deactivates the benzene ring towards electrophilic aromatic substitution. However, it strongly activates the ring for nucleophilic attack, especially at the positions ortho and para to it. In the case of this compound, the methanesulfonyl group is ortho to the chlorine atom. This positioning significantly facilitates the displacement of the chloride ion by a nucleophile. The strong electron-withdrawing effect of the sulfonyl group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy of the substitution. libretexts.orglibretexts.org

Therefore, the chloro group in this compound can be readily substituted by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at that position. The reaction would proceed via an addition-elimination mechanism, characteristic of SNAr reactions.

While the sulfonyl group itself is generally a poor leaving group in SNAr reactions compared to halides, its primary role in this context is as a powerful activating group. The reactivity of the chloro substituent is significantly enhanced by the presence of the ortho-methanesulfonyl group, making this position the primary site for functionalization via nucleophilic substitution.

2 Chloro 6 Methanesulfonyl Benzylamine As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Heterocyclic Compounds

While direct and extensive literature on the use of 2-chloro-6-methanesulfonyl-benzylamine for the synthesis of a wide range of common heterocyclic systems like pyrimidines, imidazoles, and quinolines is not broadly documented in readily available academic journals, its structural motifs are highly suggestive of its potential in this capacity. The presence of a primary amine and an electrophilic aromatic ring, activated by the electron-withdrawing sulfonyl group, makes it a prime candidate for participating in various cyclization and condensation reactions that form the bedrock of heterocyclic chemistry.

For instance, benzylamine (B48309) derivatives are known to be utilized in the synthesis of certain heterocyclic cores. In a general sense, benzylamines can react with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine (B1678525) rings. Similarly, the reaction of benzylamines with α-haloketones followed by cyclization is a known route to imidazoles. Furthermore, benzylamines can participate in reactions like the Doebner-von Miller reaction or similar quinoline (B57606) syntheses from α,β-unsaturated carbonyl compounds.

Although specific examples detailing the use of this compound in these classical named reactions are not prevalent in the literature, its inherent reactivity profile suggests its suitability as a substrate for such transformations, potentially leading to novel substituted heterocyclic compounds.

Role in the Construction of Complex Organic Molecules

The utility of this compound is more prominently highlighted in patent literature, where it is often cited as a key intermediate in the synthesis of complex organic molecules, particularly those with potential pharmaceutical applications. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it an ideal starting point for multi-step synthetic sequences.

One notable application of this building block is in the synthesis of substituted anilinopyrimidine derivatives, which are a class of compounds often investigated for their kinase inhibitory activity. In these synthetic routes, the aminomethyl group of this compound can be acylated or reacted with a suitable heterocyclic partner. The chloro and methanesulfonyl groups can influence the reactivity of the aromatic ring and can also serve as handles for further functionalization, such as through nucleophilic aromatic substitution or cross-coupling reactions.

The following table outlines a representative synthetic transformation involving a related benzylamine derivative, illustrating the general type of reactions this class of compounds undergoes.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| 2-Chloro-benzylamine derivative | Substituted Pyrimidine | Nucleophilic Aromatic Substitution | Anilinopyrimidine |

| This compound | Carboxylic acid/activated derivative | Amide Coupling | N-Acylbenzylamine |

These examples underscore the importance of the benzylamine core, and specifically the 2-chloro-6-methanesulfonyl substitution pattern, in providing a reliable scaffold for the elaboration of more complex and potentially bioactive molecules.

Development of Libraries of Novel Chemical Entities

The generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery. The properties of this compound make it an attractive starting material for the creation of such libraries. Its multiple points of diversity allow for the introduction of a wide variety of substituents, leading to a large number of unique final compounds from a single, common intermediate.

In a typical library synthesis approach, the aminomethyl group can be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, to generate a library of amides, sulfonamides, or ureas, respectively. Each of these products retains the 2-chloro-6-methanesulfonylphenyl core, and this part of the molecule can be further modified in subsequent steps if desired.

The strategic value of this compound in this context lies in its ability to serve as a versatile scaffold, enabling the rapid and efficient generation of novel chemical entities for high-throughput screening and the identification of new lead compounds in drug discovery programs. The resulting libraries of compounds, based on this core structure, can be screened against various biological targets to identify molecules with desired therapeutic effects.

Structure Property Relationships and Design Principles for 2 Chloro 6 Methanesulfonyl Benzylamine Derivatives

Influence of the 2-Chloro-6-methanesulfonyl-benzylamine Scaffold on Molecular Interactions

The molecular architecture of this compound is defined by the specific placement of its functional groups, which collectively create a distinct interaction footprint. The chlorine atom and the methanesulfonyl group, positioned ortho to the aminomethyl moiety, are potent electron-withdrawing groups. This electronic influence reduces the electron density of the phenyl ring and significantly modulates the properties of the primary amine.

The rigid phenyl ring holds these interaction points in a well-defined spatial arrangement. This pre-organization of the scaffold, with its specific pattern of hydrogen bonding sites, hydrophobic surface, and electron-deficient regions, forms a distinct three-dimensional pharmacophore. This inherent structure allows for more predictable binding orientations when designing molecules to fit into the active sites of biological targets.

Correlating Structural Features with Reactivity Profiles and Selectivity

The reactivity of this compound is dominated by the primary amine, yet its behavior is finely tuned by the adjacent substituents. While the amine group readily participates in common reactions like alkylation, acylation, and the formation of Schiff bases, its nucleophilicity and basicity are attenuated. The strong inductive pull of electrons by the ortho-chloro and methanesulfonyl groups makes the amine less reactive than in an unsubstituted benzylamine (B48309).

This moderated reactivity can be advantageous for achieving selectivity in chemical syntheses. In complex reactions, the reduced nucleophilicity of the amine can prevent unwanted side reactions, allowing for more controlled and predictable outcomes. Furthermore, the steric bulk of the ortho substituents can direct the approach of reagents, influencing the stereoselectivity of reactions at the benzylic position. For instance, in reactions involving substituted benzylamines, the nature and position of ring substituents have shown significant effects on the reaction course and product distribution. mdpi.com Studies on various benzylamines have demonstrated that the final products of a reaction can be manipulated by the choice of reaction conditions and the electronic nature of the substituents. mdpi.com

Conversely, the aromatic ring is strongly deactivated towards electrophilic aromatic substitution. The powerful electron-withdrawing character of the substituents makes it resistant to reactions that would typically functionalize the phenyl ring, often requiring harsh conditions for such transformations. This deactivation, however, imparts considerable stability to the scaffold, making it a robust core for multi-step synthetic sequences.

Table 1: Illustrative Reactivity Profile of Substituted Benzylamines

| Compound | Substituent(s) | Expected Relative Basicity of Amine | Expected Reactivity in Nucleophilic Attack | Aromatic Ring Reactivity (Electrophilic Substitution) |

| Benzylamine | None | High | High | Activated |

| 4-Methylbenzylamine | -CH₃ (para) | High (slightly increased) | High | Strongly Activated |

| 4-Chlorobenzylamine | -Cl (para) | Moderate (decreased) | Moderate | Deactivated |

| This compound | -Cl (ortho), -SO₂CH₃ (ortho) | Low (strongly decreased) | Low | Strongly Deactivated |

This table provides an illustrative comparison based on established chemical principles of substituent effects. Actual values may vary.

Rational Design of Derivatives based on Theoretical and Experimental Insights

The creation of novel derivatives from the this compound scaffold is a process driven by the synergy of theoretical predictions and empirical data. The objective is to systematically alter the parent structure to optimize specific properties, such as biological activity or physicochemical characteristics.

Theoretical and Computational Approaches Computational tools like molecular modeling and quantum mechanical calculations are instrumental in the initial design phase. These in silico methods can predict how structural modifications—such as altering the amine group or adding substituents to the phenyl ring—will affect the molecule's three-dimensional shape, electronic surface, and potential to interact with a target. This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby streamlining the discovery process.

Experimental Validation and Iteration Experimental techniques provide the crucial data needed to validate and refine computational models. High-resolution methods like X-ray crystallography can reveal the precise, atom-level binding mode of a derivative within a protein's active site. This information is invaluable, highlighting which parts of the molecule are essential for binding and which can be modified to enhance properties like solubility or metabolic stability.

A frequent strategy in derivative design involves modifying the primary amine. It can be converted into a range of other functional groups, including secondary or tertiary amines, amides, or sulfonamides. beilstein-journals.org Each new group introduces distinct steric and electronic properties, offering new possibilities for hydrogen bonding, hydrophobic interactions, or ionic interactions. This iterative cycle of designing, synthesizing, and testing derivatives, informed by both theoretical insights and experimental results, is a cornerstone of modern medicinal chemistry and materials science.

Table 2: Example of a Rational Design Strategy for a Hypothetical Target

| Derivative | Modification from Parent Scaffold | Rationale for Design | Predicted/Observed Outcome |

| Parent Scaffold | This compound | - | Baseline activity |

| Derivative A | N-acetylation (forms an amide) | Introduce hydrogen bond acceptor; remove H-bond donor; increase steric bulk | Altered binding mode; potential increase in selectivity |

| Derivative B | N-methylation (forms a secondary amine) | Retain H-bond donor; slightly increase basicity and lipophilicity | Potential increase in membrane permeability; modest change in binding |

| Derivative C | N-phenylsulfonylation (forms a sulfonamide) | Introduce large, hydrophobic group; add H-bond acceptors | Explore new binding pocket interactions; significantly alter solubility profile |

This table illustrates a hypothetical design process for modifying the parent scaffold to achieve different molecular properties.

Future Directions and Emerging Research Areas for 2 Chloro 6 Methanesulfonyl Benzylamine Research

Integration with High-Throughput Experimentation and Automation in Synthesis

The conventional, one-at-a-time approach to chemical synthesis is often a bottleneck in the discovery and optimization of novel compounds. High-throughput experimentation (HTE) and automated synthesis platforms offer a paradigm shift, enabling the rapid execution and analysis of hundreds or even thousands of reactions in parallel. The integration of these technologies is a promising future direction for research on 2-Chloro-6-methanesulfonyl-benzylamine.

Automated synthesis platforms, including those utilizing microfluidics and robotic liquid handlers, can be employed to construct libraries of this compound derivatives. nih.gov This approach allows for the systematic modification of the core structure—for instance, by varying substituents on the benzyl (B1604629) ring or the amine group—to explore structure-activity relationships (SAR) efficiently. For example, an automated platform could be programmed to perform a series of reductive amination or N-alkylation reactions using this compound as a scaffold and a diverse set of aldehydes, ketones, or alkyl halides.

Furthermore, HTE is invaluable for optimizing the reaction conditions for the synthesis of the parent compound itself. Key process parameters such as catalyst choice, solvent, temperature, and reagent stoichiometry can be screened simultaneously to identify the most efficient and highest-yielding protocols. This rapid optimization reduces development time and resource consumption. beilstein-journals.org The use of miniaturized, well-plate-based reaction formats not only accelerates the experimental process but also aligns with green chemistry principles by significantly reducing the consumption of materials and the generation of waste. nih.gov

Below is a hypothetical data table illustrating how HTE could be applied to optimize a key synthetic step, such as the coupling of an amine with a precursor to this compound.

Table 1: Hypothetical High-Throughput Screening for Synthesis Optimization

| Experiment ID | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| A1 | Pd(OAc)₂/XPhos | Toluene (B28343) | 100 | 75 |

| A2 | Pd₂(dba)₃/BINAP | Dioxane | 100 | 68 |

| A3 | CuI/L-proline | DMSO | 80 | 82 |

| A4 | None (Reductive Amination) | Methanol | 25 | 91 |

Application of Machine Learning and Artificial Intelligence in Compound Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, capable of processing vast datasets to predict outcomes, suggest novel pathways, and guide experimental design. beilstein-journals.orgnih.gov For this compound, these computational approaches offer significant potential to accelerate research and discovery.

One of the most impactful applications is in computer-aided synthesis planning (CASP). nih.gov Retrosynthesis algorithms, powered by ML models trained on massive reaction databases, can propose diverse and efficient synthetic routes to this compound. beilstein-journals.org These tools can identify non-obvious disconnections and novel strategies that might be overlooked by human chemists, potentially leading to more cost-effective and scalable syntheses.

Beyond route design, ML models can predict the success or failure of a given reaction and optimize its conditions. beilstein-journals.org By featurizing reactants, reagents, and solvents, these models can forecast the yield and selectivity of a reaction, minimizing the need for extensive trial-and-error experimentation in the lab. For instance, an ML model could be trained to predict the optimal conditions for the sulfonylation step or the introduction of the chlorobenzyl motif, guiding chemists toward the most promising experimental parameters from the outset. beilstein-journals.org The integration of ML with HTE platforms creates a powerful closed-loop system where the AI suggests experiments, the automated platform executes them, and the results are fed back to refine the model in an iterative cycle of active learning. nih.gov

Generative models, another facet of AI, can be used to design novel derivatives of this compound with desired properties. nih.gov By learning from the chemical space of known bioactive molecules, these models can generate new structures that are synthetically accessible and optimized for a specific biological target, providing a rich pipeline of new candidates for testing.

Table 2: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Retrosynthesis Prediction | Identify novel and efficient synthetic routes. | Reduces synthesis steps, improves overall yield, lowers cost. beilstein-journals.orgnih.gov |

| Reaction Outcome Prediction | Forecast yield and selectivity of synthetic steps. | Minimizes failed experiments and accelerates optimization. beilstein-journals.org |

| Generative Molecular Design | Create novel derivatives with optimized properties. | Accelerates hit-to-lead development for drug discovery. nih.gov |

| Active Learning for Optimization | Guide HTE to efficiently find optimal reaction conditions. | Maximizes information gain from a minimum number of experiments. nih.gov |

Green Chemistry Principles in the Synthesis and Derivatization of this compound

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to create more sustainable processes. blazingprojects.com The synthesis of this compound provides a clear opportunity to implement these principles, focusing on waste prevention, atom economy, and the use of safer chemicals and solvents. acs.org

Future research should aim to redesign the synthetic route to this compound to be more environmentally benign. Key areas for improvement include:

Safer Solvents and Reagents: Traditional syntheses of related sulfonamides and benzylamines often rely on hazardous chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents like DMF and DMSO. researchgate.net Research could explore the use of greener alternatives such as water, ethanol, polyethylene (B3416737) glycol (PEG), or supercritical CO₂. researchgate.netsci-hub.seresearchgate.net For instance, sulfonamide synthesis has been successfully demonstrated in water, with products often precipitating out for easy isolation by filtration. researchgate.netsci-hub.se

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves favoring addition reactions over substitutions and eliminations that generate stoichiometric byproducts. For the sulfonamide linkage, using sodium sulfinates as a sulfur source instead of sulfonyl chlorides can be a greener approach, avoiding the use of toxic chlorinating agents. researchgate.net

Energy Efficiency: Exploring energy-efficient reaction conditions is another cornerstone of green chemistry. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.netresearchgate.net Mechanochemistry, where reactions are induced by mechanical force, offers a solvent-free alternative that is highly energy-efficient. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Developing efficient catalytic systems, perhaps using earth-abundant metals like copper or iron instead of precious metals, for key C-N bond-forming steps would align with green chemistry goals. researchgate.net Biocatalysis, using enzymes like transaminases, offers a highly selective and environmentally friendly method for producing chiral amines under mild aqueous conditions. researchgate.net

Table 3: Comparison of Traditional vs. Potential Green Synthesis Steps

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Sulfonamide Formation | Sulfonyl chloride and amine in DCM with a base. researchgate.net | Sodium sulfinate and nitroarene in water. researchgate.net | Safer Solvents, Safer Reagents, Atom Economy. acs.orgresearchgate.net |

| Amine Synthesis | Reduction of a nitrile or amide using metal hydrides in THF. | Biocatalytic reductive amination using a transaminase in water. researchgate.net | Safer Solvents, Use of Renewable Feedstocks (Enzymes), Energy Efficiency. acs.orgresearchgate.net |

| Heating | Conventional oil bath reflux for several hours. | Microwave irradiation for several minutes. researchgate.netresearchgate.net | Design for Energy Efficiency. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.